molecular formula C16H12N2O2S B14554984 6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole CAS No. 62001-64-3

6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole

Cat. No.: B14554984
CAS No.: 62001-64-3
M. Wt: 296.3 g/mol
InChI Key: WYWIZNWSUFPFKI-UHFFFAOYSA-N
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Description

6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, a nitrophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Various electrophiles such as halogens, sulfonic acids

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted benzothiazole derivatives

Scientific Research Applications

6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole is unique due to its specific combination of functional groups and the presence of the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62001-64-3

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

6-methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole

InChI

InChI=1S/C16H12N2O2S/c1-11-2-8-14-15(10-11)21-16(17-14)9-5-12-3-6-13(7-4-12)18(19)20/h2-10H,1H3

InChI Key

WYWIZNWSUFPFKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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